Defensin-related cryptdin-15

antimicrobial peptide cryptdin isoform bactericidal potency ranking

Defensin-related cryptdin-15 (synonyms: Crp15, Defa15, Defcr15; UniProt P50713) is a 35-residue mouse α-defensin antimicrobial peptide produced by Paneth cells of the small intestinal crypt. Its mature sequence is LRDLVCYCRKRGCKRREHINGTCRKGHLLYMLCCR, with a precursor molecular weight of 10,503 Da.

Molecular Formula
Molecular Weight
Cat. No. B1577151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefensin-related cryptdin-15
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defensin-Related Cryptdin-15: A Quantitative Procurement Guide to the Mouse α-Defensin Crp15


Defensin-related cryptdin-15 (synonyms: Crp15, Defa15, Defcr15; UniProt P50713) is a 35-residue mouse α-defensin antimicrobial peptide produced by Paneth cells of the small intestinal crypt. Its mature sequence is LRDLVCYCRKRGCKRREHINGTCRKGHLLYMLCCR, with a precursor molecular weight of 10,503 Da [1][2]. Cryptdin-15 belongs to the Crp1 subclass of cryptdins—a family of at least 17 sequence-related isoforms encoded by a gene cluster on mouse chromosome 8 [3][4]. It is classified as a broad-spectrum antimicrobial peptide with Gene Ontology annotations for defense response to both Gram-negative and Gram-positive bacteria [1][5]. Among the 17 cryptdin isoforms, cryptdin-15 occupies a distinct intermediate position in bactericidal potency, making it a strategic comparator for structure-activity relationship (SAR) studies and antimicrobial peptide mechanism research [6].

Why Cryptdin-15 Cannot Be Substituted by Other Cryptdin Isoforms Without Functional Deviation


The 17 cryptdin isoforms identified from a single jejunal crypt share ≥93% nucleotide sequence identity, yet their bactericidal activities against Escherichia coli and Staphylococcus aureus span an approximately 15-fold range in virtual lethal dose (vLD) values [1]. Cryptdin-15 exhibits a specific intermediate potency profile—substantially less active than cryptdin-4 (the most potent cryptdin) but more active than cryptdin-1 and cryptdin-11 (the weakest) [1]. Critically, cryptdin-15 differs from its closest neighbor cryptdin-9 by a single Met→Ile substitution at position 19, which reduces bactericidal potency by ~2-fold [1][2]. Furthermore, sequence variations at positions 10, 15, 18, 19, 25, 29, 30, and 31 impact cryptdin self-association in solution, which differentially affects killing of E. coli versus S. aureus [1]. Substituting cryptdin-15 with another isoform therefore introduces a different combination of residue-specific functional effects that cannot be extrapolated from sequence similarity alone.

Quantitative Evidence Differentiating Cryptdin-15 from its Closest Analogs and Alternatives


Cryptdin-15 Demonstrates Intermediate Bactericidal Potency—3.5-Fold Less Potent than Cryptdin-4, 1.4-Fold More Potent than Cryptdin-1

Cryptdin-15 (Crp15) occupies a defined intermediate position in the cryptdin bactericidal potency spectrum. Against E. coli ATCC 25922, Crp15 exhibits a vLD₅₀ of 4.2 μg/mL, which is 3.5-fold higher (less potent) than cryptdin-4 (Crp4, vLD₅₀ 1.2 μg/mL, the most bactericidal cryptdin isoform) but 1.4-fold lower (more potent) than cryptdin-1 (Crp1, vLD₅₀ 5.9 μg/mL) and 1.5-fold lower than cryptdin-11 (Crp11, vLD₅₀ 6.2 μg/mL, the weakest isoform) [1]. Against S. aureus ATCC 29213, the pattern is consistent: Crp15 vLD₅₀ 2.4 μg/mL versus Crp4 at 1.1 μg/mL, Crp1 at 3.9 μg/mL, and Crp11 at 5.5 μg/mL [1]. This intermediate potency is maintained across the full dose-response range (vLD₅₀ through vLD₉₉.₉) for both bacterial strains [1].

antimicrobial peptide cryptdin isoform bactericidal potency ranking

Single M19I Residue Variation Defines the Cryptdin-9/Cryptdin-15 Pair and Quantitatively Controls Potency

Cryptdin-15 (Crp15) and cryptdin-9 (Crp9) form a natural isogenic pair differing only at residue 19: Crp15 contains Met19 whereas Crp9 contains Ile19. The M19I variation (Met→Ile in Crp9 relative to Crp15) increases bactericidal potency by approximately 2-fold: Crp9 vLD₅₀ = 2.2 μg/mL versus Crp15 vLD₅₀ = 4.2 μg/mL against E. coli; Crp9 vLD₅₀ = 2.5 μg/mL versus Crp15 vLD₅₀ = 2.4 μg/mL against S. aureus [1]. The effect is most pronounced against E. coli, where the vLD₉₉.₉ difference is Crp9 6.9 μg/mL versus Crp15 11.3 μg/mL (1.6-fold) [1]. According to the Wimley-White whole-residue hydrophobicity scale, Met is moderately less hydrophobic than Ile, and this hydrophobicity difference at position 19 proportionally modulates vLD values [1].

structure-activity relationship M19I mutation cryptdin pair analysis

Cryptdin-15 Ranks in a Distinct Intermediate Tier Among 17 Isoforms, Separate from Both ‘Strongest’ and ‘Weakest’ Clusters

Wang et al. classified the 17 cryptdin isoforms into activity tiers based on vLD values against both E. coli and S. aureus. The ‘strongest’ cluster includes Crp3, Crp8, Crp9, Crp10, Crp13, Crp14, and Crp17 (vLD₅₀ range: 1.1–2.5 μg/mL). The ‘weakest’ cluster includes Crp1, Crp6, Crp11, and Crp16 (vLD₅₀ range: 4.6–6.3 μg/mL) [1]. Cryptdin-15, with vLD₅₀ values of 4.2 μg/mL (E. coli) and 2.4 μg/mL (S. aureus), falls into a distinct intermediate tier alongside Crp2 (vLD₅₀ 4.1/2.3), Crp7 (2.4/2.3), and Crp12 (4.1/2.6) [1]. Notably, Crp15 is the only member of this intermediate tier to carry Met19, a His25, and a His30 simultaneously—a unique residue combination not found in Crp2, Crp7, or Crp12 [1][2].

cryptdin isoform ranking bactericidal activity classification SAR panel design

Cryptdin-15 Carries a Unique Combination of Residues at Eight Variable Positions That Differentially Influence E. coli vs. S. aureus Killing Mechanisms

Among the eight variable residue positions in the Crp1 subclass (positions 10, 15, 18, 19, 25, 29, 30, and 31), cryptdin-15 carries the specific combination: Lys10, Arg15, Arg18, Met19, His25, Gly29, His30, Leu31 [1][2]. This combination is unique within the 17-isoform panel. The Wang et al. SAR analysis demonstrated that residue variations at these positions have bacterial strain-dependent effects: the killing of E. coli by cryptdins is generally independent of tertiary and quaternary structure (including self-association), whereas the killing of S. aureus depends on proper folding and dimerization [1]. Crp15's His25 and His30 residues may influence pH-dependent activity in the intestinal lumen, and its Met19 defines the M19I pair with Crp9 that quantifiably modulates potency [1].

sequence signature variable residue positions mechanism of action differentiation

Validated Research and Industrial Application Scenarios for Cryptdin-15 Based on Quantitative Evidence


Intermediate-Activity Reference Standard for Cryptdin Structure-Activity Relationship (SAR) Screening Panels

Cryptdin-15 serves as a calibrated intermediate-potency reference for SAR studies of α-defensin variants. Its vLD₅₀ of 4.2 μg/mL against E. coli and 2.4 μg/mL against S. aureus provides a defined mid-range benchmark [1]. When screening novel cryptdin mutants or synthetic analogs, including Crp15 in the assay panel alongside Crp4 (high-potency control) and Crp11 (low-potency control) enables detection of both gain-of-function and loss-of-function mutations within a single experiment [1]. This is directly supported by the Wang et al. study design, which used the full 17-isoform panel to map residue-specific effects at all eight variable positions [1].

Dissecting Single-Residue Physicochemical Contributions via the Cryptdin-9/Cryptdin-15 (M19I) Natural Pair

The cryptdin-9 (Ile19)/cryptdin-15 (Met19) pair provides a naturally occurring isogenic system for isolating the effect of residue 19 hydrophobicity on α-defensin bactericidal function. The ~2-fold difference in vLD values between Crp9 (more potent) and Crp15 (less potent) is directly attributable to the M19I variation, as confirmed by the Wang et al. pairwise SAR analysis [1]. Researchers studying how single-residue hydrophobicity modulates antimicrobial peptide membrane insertion and bacterial killing can use this pair as a validated experimental system without requiring site-directed mutagenesis [1]. This application is especially relevant for computational modeling of defensin-membrane interactions, where the Crp9/Crp15 pair offers a clean experimental dataset for validation.

Mechanistic Studies of Strain-Dependent Bactericidal Mechanisms in α-Defensins

Cryptdin-15 exhibits differential killing kinetics against E. coli versus S. aureus that reflect the two distinct cryptdin mechanisms of action identified by Wang et al.: E. coli killing is independent of cryptdin tertiary/quaternary structure, whereas S. aureus killing depends on proper folding and dimerization [1]. Crp15's vLD₉₉.₉ values are nearly identical for both strains (11.3 vs. 11.0 μg/mL), unlike Crp4 where S. aureus vLD₉₉.₉ (4.2) is somewhat higher than E. coli vLD₉₉.₉ (3.8) [1]. This near-equal potency against both Gram-negative and Gram-positive targets, combined with its intermediate activity level, makes Crp15 a balanced probe for comparative mechanistic studies of membrane disruption pathways [1].

Cryptdin Gene Cluster Expression and Mouse Strain-Specific Polymorphism Studies

Cryptdin-15 is encoded by the Defa15 (Defcr15) gene within the defensin gene cluster on mouse chromosome 8, a locus that has been comprehensively annotated [2][3]. Proteomic studies have demonstrated that cryptdin isoform expression profiles are mouse strain-specific, with five abundant Paneth cell α-defensins in C57BL/6 mice not identified in other inbred strains [4]. Cryptdin-15 serves as a probe for studying strain-specific cryptdin expression patterns and the genetic determinants of intestinal antimicrobial peptide repertoires, particularly in the context of host-microbiome interactions where cryptdin composition shapes the commensal bacterial community [4].

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